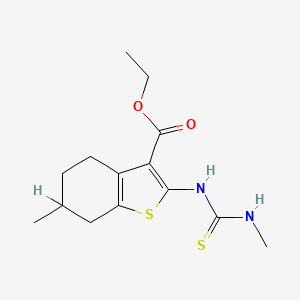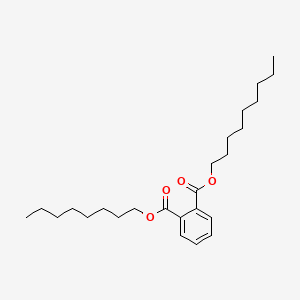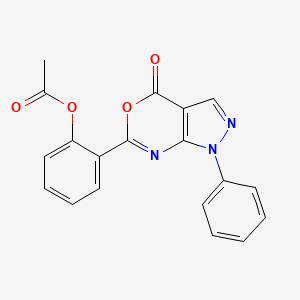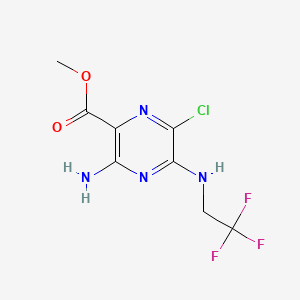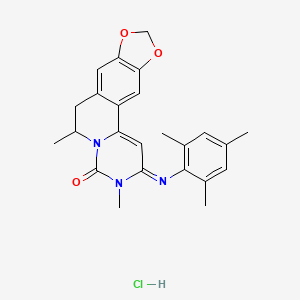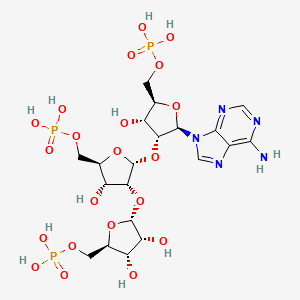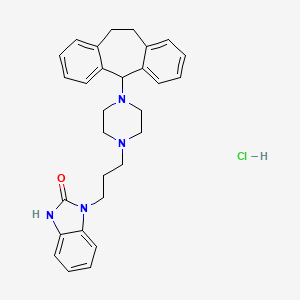
2H-Benzimidazol-2-one, 1,3-dihydro-1-(3-(4-(10,11-dihydro-5H-dibenzo(a,d)cyclohepen-5-yl)-1-piperazinyl)propyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-苯并咪唑-2-酮,1,3-二氢-1-(3-(4-(10,11-二氢-5H-二苯并(a,d)环庚烯-5-基)-1-哌嗪基)丙基)-,一盐酸盐是一种复杂的有机化合物,在化学、生物学和医药等多个领域具有重要的应用。该化合物以其独特的结构而闻名,该结构结合了苯并咪唑和二苯并环庚烯的元素,使其成为研究人员和工业应用的关注对象。
准备方法
合成路线和反应条件
2H-苯并咪唑-2-酮,1,3-二氢-1-(3-(4-(10,11-二氢-5H-二苯并(a,d)环庚烯-5-基)-1-哌嗪基)丙基)-,一盐酸盐的合成通常涉及多个步骤,从苯并咪唑核心结构的制备开始。接着引入二苯并环庚烯部分和哌嗪环。最后一步是形成一盐酸盐。反应条件通常需要控制温度、特定溶剂和催化剂,以确保高产率和纯度。
工业生产方法
在工业环境中,该化合物的生产是通过使用间歇反应器或连续流反应器来放大规模的。该过程涉及严格的质量控制措施,以确保一致性和安全性。使用自动化系统和先进的分析技术有助于监测反应进程和产品质量。
化学反应分析
反应类型
2H-苯并咪唑-2-酮,1,3-二氢-1-(3-(4-(10,11-二氢-5H-二苯并(a,d)环庚烯-5-基)-1-哌嗪基)丙基)-,一盐酸盐会发生多种化学反应,包括:
氧化: 该反应会导致氧化衍生物的形成,这些衍生物可能具有不同的生物活性。
还原: 还原反应可以修饰官能团,可能会改变化合物的性质。
取代: 取代反应,尤其是在哌嗪环上的取代反应,可以产生具有不同药理特征的多种类似物。
常用试剂和条件
这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及用于取代反应的各种亲核试剂。反应条件通常涉及特定的温度、pH 值和溶剂,以优化反应结果。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能产生羟基化衍生物,而取代可以产生具有修饰的哌嗪环的多种类似物。
科学研究应用
2H-苯并咪唑-2-酮,1,3-二氢-1-(3-(4-(10,11-二氢-5H-二苯并(a,d)环庚烯-5-基)-1-哌嗪基)丙基)-,一盐酸盐在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂分子和研究反应机理的构建块。
生物学: 该化合物被研究其对生物系统的潜在影响,包括酶抑制和受体结合。
医药: 它具有潜在的治疗应用,特别是在开发针对神经和精神疾病的药物方面。
工业: 该化合物被用于生产各种药物,并作为化学制造中的中间体。
作用机制
2H-苯并咪唑-2-酮,1,3-二氢-1-(3-(4-(10,11-二氢-5H-二苯并(a,d)环庚烯-5-基)-1-哌嗪基)丙基)-,一盐酸盐的作用机制涉及它与特定分子靶标(如受体和酶)的相互作用。该化合物可以调节这些靶标的活性,从而导致各种生物效应。所涉及的途径通常包括信号转导机制和细胞活性的变化。
相似化合物的比较
类似化合物
苯并咪唑衍生物: 这些化合物共享苯并咪唑核心,并具有相似的生物活性。
二苯并环庚烯衍生物: 这些化合物具有二苯并环庚烯结构,用于各种治疗应用。
哌嗪衍生物: 这些化合物包含哌嗪环,以其药理特性而闻名。
独特性
2H-苯并咪唑-2-酮,1,3-二氢-1-(3-(4-(10,11-二氢-5H-二苯并(a,d)环庚烯-5-基)-1-哌嗪基)丙基)-,一盐酸盐的独特之处在于它独特地结合了这三种结构元素,赋予了它独特的化学和生物性质。这种独特性使其成为研究和工业应用中的一种宝贵化合物。
属性
CAS 编号 |
121942-93-6 |
|---|---|
分子式 |
C29H33ClN4O |
分子量 |
489.0 g/mol |
IUPAC 名称 |
3-[3-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C29H32N4O.ClH/c34-29-30-26-12-5-6-13-27(26)33(29)17-7-16-31-18-20-32(21-19-31)28-24-10-3-1-8-22(24)14-15-23-9-2-4-11-25(23)28;/h1-6,8-13,28H,7,14-21H2,(H,30,34);1H |
InChI 键 |
YEFFNYSDMVVRBV-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CCN(CC4)CCCN5C6=CC=CC=C6NC5=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



